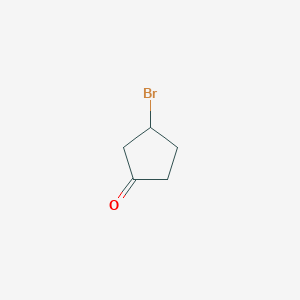

3-Bromocyclopentanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromocyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXQOYLMFYTBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromocyclopentanone

Direct Bromination Approaches to Cyclopentanones

The direct reaction of cyclopentanone (B42830) with brominating agents is a well-established method for producing α-bromoketones, but it is not a viable route for the synthesis of 3-bromocyclopentanone. The inherent reactivity of the ketone functional group dictates the regiochemical outcome of this transformation.

The regioselectivity of ketone halogenation is governed by the mechanism of the reaction, which can proceed under either acidic or basic conditions. masterorganicchemistry.comchemtube3d.com

Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating the tautomerization to the enol form. masterorganicchemistry.com This enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated ketone. masterorganicchemistry.comstudy.com This process is generally regioselective for the more substituted α-carbon if the ketone is asymmetrical, as this leads to the more stable, thermodynamically favored enol. For a symmetrical ketone like cyclopentanone, this reaction exclusively produces 2-bromocyclopentanone (B1279250).

Under basic conditions, a base abstracts an α-proton to form an enolate anion. chemtube3d.com This enolate is a potent nucleophile that readily attacks the brominating agent. chemtube3d.com The introduction of an electron-withdrawing bromine atom at the α-position increases the acidity of the remaining α-protons, making subsequent halogenations at the same carbon more rapid if multiple α-hydrogens are present. chemtube3d.com In the case of cyclopentanone, this pathway also leads exclusively to α-bromination, yielding 2-bromocyclopentanone.

Because both mechanisms rely on the formation of a reactive enol or enolate intermediate, the bromine is directed to the α-position (C-2 or C-5) of the cyclopentanone ring. Consequently, direct bromination is an effective strategy for synthesizing 2-bromocyclopentanone but not this compound. study.comgoogle.comgoogle.com

| Method | Reagent(s) | Product | Mechanism |

| Acid-Catalyzed Bromination | Br₂, Acetic Acid | 2-Bromocyclopentanone | Enol Intermediate |

| Base-Promoted Bromination | Br₂, NaOH | 2-Bromocyclopentanone | Enolate Intermediate |

The study of stereochemical control is highly relevant in the α-bromination of substituted or prochiral ketones where a new stereocenter can be generated. Asymmetric catalysts and chiral auxiliaries have been developed to influence the facial selectivity of the enol or enolate attack on the bromine source. However, since the direct bromination of unsubstituted cyclopentanone does not yield this compound, and the formation of 2-bromocyclopentanone does not create a new stereocenter, these strategies are not applicable for the target molecule's direct synthesis. Stereochemical considerations become important in indirect routes starting from chiral precursors.

Various catalytic systems have been developed to improve the efficiency and selectivity of α-bromination reactions. These include the use of Lewis acids or other promoters to facilitate the reaction under milder conditions. For instance, processes using sulphuryl chloride in the presence of an alkali metal bromide have been reported for the bromination of certain ketones. google.com However, these catalytic methods are also designed to proceed via enol or enolate intermediates and are therefore optimized for α-halogenation. There is a lack of evidence for catalytic systems that can override the inherent electronic preferences of the cyclopentanone ring to achieve direct bromination at the β-position.

Indirect Synthetic Routes to this compound

The synthesis of this compound is effectively achieved through indirect routes that rely on the transformation of specifically chosen precursors. These methods circumvent the regioselectivity issues associated with the direct bromination of the saturated ketone ring.

A primary strategy for synthesizing this compound involves the use of 2-cyclopenten-1-one (B42074) as a starting material. The carbon-carbon double bond in this α,β-unsaturated ketone allows for conjugate addition reactions.

Conjugate Addition of HBr: The treatment of 2-cyclopenten-1-one with hydrogen bromide (HBr) results in a 1,4-addition (or conjugate addition). libretexts.org In this reaction, the proton adds to the carbonyl oxygen, and the bromide ion attacks the β-carbon (C-3), which is rendered electrophilic by the conjugated system. A subsequent tautomerization of the resulting enol intermediate yields the final this compound product. libretexts.org This method is a direct and effective way to introduce the bromine atom at the desired position. The reaction is not always stereospecific, and if the carbocation intermediate is planar, a mixture of stereoisomers can result. pearson.com

Ring-Opening of Cyclopropyl (B3062369) Systems: An alternative precursor-based approach involves the ring-opening of cyclopropane (B1198618) derivatives. The strain in the three-membered ring provides a thermodynamic driving force for the reaction. A reported synthesis of β-bromo ketones involves the reaction of trimethylsilyl (B98337) cyclopropyl ethers with bromine. rsc.org Another method utilizes the mild oxidation of cyclopropyl alcohols with a reagent like ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of a bromide source, which provides β-functionalized ketones through an oxidative ring-opening mechanism. organic-chemistry.org

| Precursor | Reagent(s) | Product | Reaction Type |

| 2-Cyclopenten-1-one | HBr | This compound | 1,4-Conjugate Addition |

| Trimethylsilyl cyclopropyl ether | Br₂ | β-Bromo ketone | Ring-Opening |

| Cyclopropyl alcohol | Ceric Ammonium Nitrate (CAN), Bromide source | β-Bromo ketone | Oxidative Ring-Opening |

Modern organic synthesis has introduced novel reagents and methodologies that can be applied to the formation of β-bromoketones like this compound.

Reductive Halogenation of α,β-Unsaturated Ketones: A selective method for the synthesis of α-haloketones (which can be extended to β-haloketones in the context of conjugate systems) involves the reductive halogenation of α,β-unsaturated ketones. organic-chemistry.orgnih.gov One such protocol employs a triphenylphosphine (B44618) oxide catalyst with trichlorosilane (B8805176) as the reducing agent and an electrophilic bromine source like N-bromosuccinimide (NBS). organic-chemistry.orgorganic-chemistry.org This reaction, when applied to 2-cyclopenten-1-one, effectively performs a conjugate reduction and subsequent bromination to yield this compound with high selectivity. This metal-free method offers an efficient alternative to traditional conjugate addition. organic-chemistry.org

Electrochemical Methods: Electrochemical protocols have also been developed for the synthesis of β-bromoketones. For example, the preparation of 2-bromoethyl ketones from cyclopropanols and magnesium halides can be achieved electrochemically with high regioselectivity. organic-chemistry.org This approach represents a green and innovative strategy for accessing these valuable synthetic intermediates.

| Precursor | Reagent System | Product | Method Type |

| 2-Cyclopenten-1-one | Triphenylphosphine oxide, Trichlorosilane, NBS | This compound | Catalytic Reductive Halogenation |

| Cyclopropanol | MgBr₂, Electrolysis | β-Bromo ketone | Electrochemical Ring-Opening |

Enantioselective and Asymmetric Synthesis of this compound

The primary challenge in the synthesis of enantiomerically pure this compound lies in the selective halogenation of one of the two enantiotopic α-carbons adjacent to the carbonyl group. Various synthetic strategies have been developed to address this challenge, broadly categorized into chiral auxiliary-mediated approaches and catalytic asymmetric methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The general strategy involves the covalent attachment of the chiral auxiliary to the cyclopentanone moiety, followed by a diastereoselective bromination reaction. The auxiliary is then cleaved to yield the desired enantiomer of this compound. wikipedia.orgicjs.us

Commonly employed chiral auxiliaries in asymmetric synthesis include oxazolidinones, pseudoephedrine, and camphor-derived auxiliaries. sigmaaldrich.com In the context of synthesizing this compound, a plausible approach would involve the formation of a chiral enamine or enolate from cyclopentanone and a chiral auxiliary. For instance, the reaction of cyclopentanone with a chiral amine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), would generate a chiral enamine. Subsequent electrophilic bromination of this enamine would proceed diastereoselectively, with the chiral auxiliary sterically hindering one face of the enamine, thereby directing the incoming bromine atom to the opposite face.

While the use of chiral auxiliaries is a well-established method for asymmetric synthesis, specific examples detailing the synthesis of this compound using this approach are not extensively documented in readily available literature. However, the principles of chiral auxiliary-controlled reactions provide a robust theoretical framework for this transformation. The selection of the appropriate chiral auxiliary and reaction conditions would be crucial in achieving high diastereoselectivity and, consequently, high enantiomeric purity of the final product after removal of the auxiliary.

A hypothetical reaction scheme using a chiral auxiliary is presented below:

Attachment of Auxiliary: Cyclopentanone is reacted with a chiral amine to form a chiral enamine.

Diastereoselective Bromination: The chiral enamine is then treated with a brominating agent, such as N-bromosuccinimide (NBS), where the stereocenter on the auxiliary directs the approach of the bromine.

Removal of Auxiliary: The resulting brominated intermediate is hydrolyzed to cleave the chiral auxiliary, yielding enantiomerically enriched this compound.

The efficiency of this approach would be dependent on the diastereoselectivity of the bromination step and the ease of removal of the auxiliary without causing racemization.

In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective α-functionalization of carbonyl compounds, including the α-bromination of ketones. nih.govrsc.org These methods offer the advantage of using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalytic Methods

Organocatalytic asymmetric α-bromination of ketones typically involves the use of a chiral amine catalyst, which reacts with the ketone to form a chiral enamine intermediate in situ. This enamine then reacts with an electrophilic bromine source, with the chirality of the catalyst directing the stereochemical outcome of the reaction. researchgate.net

For the synthesis of this compound, a chiral secondary amine catalyst, such as a C2-symmetric imidazolidinone, can be employed. nih.govrsc.org The catalyst reversibly forms a chiral enamine with cyclopentanone. The steric environment created by the catalyst directs the electrophilic attack of a brominating agent to one of the two enantiotopic faces of the enamine, leading to the formation of one enantiomer of this compound in excess. Studies on the organocatalytic α-bromination of ketones have demonstrated high enantioselectivities, with up to 94% enantiomeric excess (ee) being achieved for some cyclic ketones. nih.govrsc.org

| Catalyst | Substrate | Brominating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| C2-symmetric imidazolidine | Cyclohexanone | NBS | Dichloromethane | 25 | 85 | 92 | nih.govrsc.org |

| C2-symmetric imidazolidine | Cycloheptanone | NBS | Dichloromethane | 25 | 82 | 94 | nih.govrsc.org |

| C2-symmetric diphenylpyrrolidine | Propanal | NBS | Chloroform | 0 | 90 | 96 | nih.govrsc.org |

This table presents data for the organocatalytic α-bromination of cyclic ketones as a reference for the potential synthesis of this compound.

Transition Metal-Catalyzed Methods

Transition metal catalysis offers another avenue for the asymmetric synthesis of this compound. These methods often involve the formation of a chiral metal-enolate complex, which then undergoes electrophilic bromination. The chiral ligands coordinated to the metal center control the stereoselectivity of the reaction.

While direct catalytic asymmetric bromination of cyclopentanone using transition metals is one approach, another strategy involves the kinetic resolution of racemic α-bromoketones. For example, a nickel-catalyzed asymmetric cross-coupling of racemic 2-bromocyclohexanone (B1249149) with an organozinc reagent has been reported, achieving a 72% ee. nih.gov A similar strategy could potentially be applied to racemic this compound, where one enantiomer reacts preferentially with a nucleophile in the presence of a chiral transition metal catalyst, leaving the other enantiomer unreacted and enantiomerically enriched.

The development of both organocatalytic and transition metal-catalyzed methods for the enantioselective synthesis of this compound continues to be an active area of research, driven by the demand for efficient and selective methods for the preparation of this important chiral building block.

Chemical Transformations and Reaction Mechanisms of 3 Bromocyclopentanone

Nucleophilic Reactivity at the Brominated Carbon

The carbon atom attached to the bromine in 3-bromocyclopentanone is an electrophilic center, susceptible to attack by nucleophiles. This reactivity can lead to direct substitution of the bromine atom or, more commonly, can initiate a cascade of bond-forming and bond-breaking events, resulting in molecular rearrangement.

The reaction of α-halo ketones, such as this compound, with bases or nucleophiles is a well-studied area of organic chemistry. A significant mechanistic pathway available to this class of compounds is the Favorskii rearrangement. This rearrangement typically occurs in the presence of a base and leads to a ring contraction, yielding cyclobutanecarboxylic acid derivatives.

The mechanism is initiated by the formation of an enolate on the side of the ketone away from the halogen. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine, forming a strained cyclopropanone (B1606653) intermediate. Subsequent attack of a nucleophile (such as hydroxide (B78521) or an alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated.

However, direct bimolecular nucleophilic substitution (SN2) at the brominated carbon can also occur, competing with the Favorskii rearrangement. The outcome of the reaction is highly dependent on the substrate structure, the nature of the nucleophile, and the reaction conditions. For α-halo ketones, the presence of the carbonyl group can decrease the rate of a direct SN2 reaction at the α-carbon due to unfavorable electrostatic interactions between the incoming nucleophile and the partial negative charge on the carbonyl oxygen. In cyclic systems like this compound, conformational constraints can further influence the accessibility of the electrophilic carbon to the nucleophile, often favoring the Favorskii pathway.

The reaction of this compound with carbon-based nucleophiles can lead to the formation of new carbon-carbon bonds. While strong, basic carbon nucleophiles might favor the Favorskii rearrangement, softer, less basic nucleophiles can promote direct substitution.

Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are known as "soft" nucleophiles and are particularly effective in SN2 reactions with alkyl halides, often with minimal side reactions like elimination. Their utility extends to reactions with α-halo ketones where they can favor direct substitution over rearrangement.

| Nucleophile | Reagent | Product | Reaction Type |

| Cuprate | Lithium Dimethylcuprate | 3-Methylcyclopentanone | SN2 Substitution |

| Cyanide | Sodium Cyanide | 3-Cyanocyclopentanone | SN2 Substitution |

This table is interactive. Click on the headers to sort.

Heteroatom nucleophiles, such as amines and thiolates, also exhibit diverse reactivity towards this compound. The outcome, again, is a competition between direct substitution and the Favorskii rearrangement.

Amines can act as bases to initiate the Favorskii rearrangement, leading to cyclobutanecarboxamides. However, under certain conditions, they can also act as nucleophiles in a direct SN2 displacement of the bromide.

Thiolates, being excellent nucleophiles and relatively weak bases, have a higher propensity to engage in SN2 reactions. The reaction of this compound with a thiolate, such as sodium thiophenoxide, would be expected to yield the corresponding 3-(phenylthio)cyclopentanone.

| Nucleophile | Reagent | Product | Reaction Type |

| Amine | Ammonia | 3-Aminocyclopentanone / Cyclobutanecarboxamide | SN2 / Favorskii |

| Thiolate | Sodium Thiophenoxide | 3-(Phenylthio)cyclopentanone | SN2 Substitution |

This table is interactive. Click on the headers to sort.

Reactions Involving the Carbonyl Group

The carbonyl group of this compound is a key site of reactivity, undergoing enolization to form enolates and participating in nucleophilic addition reactions. The stereochemical outcome of these reactions is of significant interest in the synthesis of complex molecules.

As an unsymmetrical ketone, this compound can form two different regioisomeric enolates upon deprotonation at the α-carbons (C2 and C5). The formation of these enolates can be directed by the choice of base and reaction conditions, leading to either the kinetic or the thermodynamic enolate.

Kinetic Enolate: This enolate is formed by the removal of the most sterically accessible proton, which is typically the one on the less substituted α-carbon. For this compound, the protons at C5 are generally more accessible. The use of a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid and irreversible formation of the kinetic enolate.

Thermodynamic Enolate: This enolate is the more stable of the two, usually having a more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as higher temperatures and the use of a weaker base (e.g., sodium ethoxide) that is similar in basicity to the enolate. In the case of this compound, the inductive effect of the bromine atom at C3 increases the acidity of the proton at C2, which could influence the position of the thermodynamic equilibrium.

The regioselective generation of a specific enolate is crucial for subsequent reactions, such as alkylation, allowing for the controlled formation of substituted cyclopentanones.

| Condition | Base | Temperature | Predominant Enolate |

| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | Less substituted (at C5) |

| Thermodynamic Control | Sodium Ethoxide (NaOEt) | Room Temperature | More substituted (at C2) |

This table is interactive. Click on the headers to sort.

Nucleophilic addition to the carbonyl group of this compound and its derivatives is a fundamental reaction for the construction of more complex molecular architectures, notably in the synthesis of prostaglandins (B1171923). The stereochemical outcome of these additions is of paramount importance. The approach of the nucleophile to the planar carbonyl group can occur from either the top or bottom face, potentially leading to a mixture of diastereomers if other stereocenters are present or created.

The stereoselectivity of these additions can be influenced by several factors, including the steric hindrance posed by substituents on the cyclopentanone (B42830) ring and the possibility of chelation control with certain reagents. For instance, the reduction of the carbonyl group with hydride reagents can be highly diastereoselective, depending on the reagent used and the substitution pattern of the ring. Bulky reducing agents will preferentially attack from the less hindered face of the molecule.

Enantioselective, biocatalytic reductions of related 3-substituted cyclopentenones have been shown to proceed with high diastereoselectivity, highlighting the potential for enzymatic methods to control the stereochemistry at the carbonyl carbon. In the context of prostaglandin (B15479496) synthesis, the stereocenters are often set with high precision through carefully designed sequences that may involve carbonyl additions to intermediates derived from compounds like this compound.

Elimination Reactions to Form Cyclopentenones

Elimination reactions of this compound, specifically dehydrobromination, provide a key pathway to the formation of cyclopentenone structures. This transformation involves the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, resulting in the formation of a carbon-carbon double bond within the five-membered ring. The specific products and the predominant reaction mechanism are heavily influenced by the reaction conditions, particularly the nature of the base employed.

Regioselectivity and Stereoselectivity of Dehydrobromination

The dehydrobromination of this compound can theoretically yield two different constitutional isomers: cyclopent-2-en-1-one and cyclopent-3-en-1-one. The formation of these products is governed by the principle of regioselectivity.

Cyclopent-2-en-1-one: This is the α,β-unsaturated ketone. Its formation is generally favored as it results in a conjugated system where the double bond and the carbonyl group are adjacent. This conjugation leads to greater thermodynamic stability. According to Zaitsev's rule, elimination reactions tend to produce the most substituted, and therefore most stable, alkene. In this context, the conjugated enone is the Zaitsev product.

Cyclopent-3-en-1-one: This is the β,γ-unsaturated ketone. It is the non-conjugated and typically less stable isomer. Its formation is favored under conditions that promote the Hofmann rule, which predicts the formation of the least substituted alkene. This can occur with the use of sterically hindered, bulky bases that preferentially abstract the more accessible proton.

The stereoselectivity of the elimination, particularly in substituted cyclopentanone rings, is dictated by the geometric arrangement of the departing hydrogen and bromine atoms. For an E2 mechanism to occur, a periplanar alignment, preferably anti-periplanar (180°), is required between the proton being abstracted and the bromide leaving group. lumenlearning.com This stereochemical requirement can influence which of the possible regioisomers is formed, especially in conformationally restricted systems.

Base-Mediated Elimination Pathways

The mechanism of dehydrobromination from this compound can proceed through several pathways, primarily determined by the strength and steric bulk of the base, the solvent, and the temperature. The main pathways are the bimolecular elimination (E2), unimolecular elimination (E1), and the unimolecular conjugate base elimination (E1cB).

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton while the bromide ion simultaneously departs. nih.gov This pathway is favored by strong, non-hindered bases. For this compound, a secondary alkyl halide, the E2 mechanism is common. lumenlearning.com The rate of the reaction is dependent on the concentration of both the substrate and the base. The regiochemical outcome (Zaitsev vs. Hofmann product) is influenced by the steric hindrance of the base.

E1cB Mechanism: This two-step mechanism is particularly relevant for substrates with acidic protons adjacent to an electron-withdrawing group, such as the carbonyl group in this compound. nih.gov The process involves:

A base removes an acidic α-proton to the carbonyl group, forming a resonance-stabilized carbanion (enolate) intermediate.

The leaving group (bromide) is expelled from the adjacent carbon in a subsequent step to form the double bond. nih.gov This pathway is favored by bases that are strong enough to deprotonate the α-carbon but where the leaving group is not particularly good. The formation of the conjugated cyclopent-2-en-1-one is the typical outcome of an E1cB reaction in this system due to the initial formation of the enolate at the α-position.

The table below summarizes the expected major products based on the base used.

| Base Type | Example | Expected Major Product | Predominant Pathway |

| Strong, Non-hindered | Sodium ethoxide (NaOEt) | Cyclopent-2-en-1-one | E2 (Zaitsev) / E1cB |

| Strong, Hindered | Potassium tert-butoxide (KOtBu) | Cyclopent-3-en-1-one | E2 (Hofmann) |

Rearrangement Reactions and Fragmentations

Beyond simple elimination, this compound and its derivatives can engage in more complex transformations involving the reorganization of their carbon skeleton. These reactions often proceed through reactive intermediates that facilitate skeletal shifts.

Mechanistic Studies of Skeletal Rearrangements

While specific skeletal rearrangements of the parent this compound are not extensively documented in isolation, related systems demonstrate the potential for such transformations. One notable pathway involves a semipinacol-type rearrangement. Such rearrangements can be initiated by the formation of a cationic center adjacent to a carbon that can migrate. In the context of this compound derivatives, this could be triggered by the generation of an oxyallyl cation, leading to dearomative semipinacol rearrangements in reactions with certain substrates, such as indole-type allylic alcohols. rsc.org These reactions can create complex molecular architectures, including spiro-indolines with multiple contiguous stereocenters. rsc.org

Formation of Oxyallyl Cation Intermediates

A key reactive intermediate accessible from α-haloketones like this compound is the oxyallyl cation. rsc.orgnih.gov This is a three-carbon, two-π-electron species that is highly electrophilic. The generation of the oxyallyl cation from this compound typically proceeds via enolization of the ketone, followed by the loss of the bromide ion. rsc.org This intermediate is not generally isolated but is trapped in situ by a reacting partner.

The structure of the oxyallyl cation derived from this compound is stabilized by resonance, with the positive charge delocalized between the two terminal carbons and the oxygen atom. This delocalization makes both terminal carbons electrophilic sites for subsequent reactions.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The oxyallyl cation generated from this compound is a prime candidate for participating in a specific class of pericyclic reactions known as cycloadditions.

Specifically, the oxyallyl cation acts as a three-atom component (a 2π-electron system) in [3+2] cycloaddition reactions. nih.gov In these reactions, it combines with a two-atom component (another 2π-electron system), such as an alkene or an indole (B1671886), to form a new five-membered ring. rsc.orgnih.gov

The reaction is considered a formal cycloaddition because it often proceeds through a stepwise mechanism rather than a fully concerted one, due to the charged nature of the oxyallyl cation. nih.gov The reaction typically begins with the electrophilic attack of one of the terminal carbons of the oxyallyl cation on the nucleophilic partner, forming a zwitterionic intermediate. Subsequent ring closure then yields the final cyclopentane (B165970) or cyclopentanone derivative. These [3+2] annulation reactions are synthetically valuable for constructing carbo- and heterocyclic five-membered rings. nih.gov For instance, the reaction between an oxyallyl cation derived from an α-bromocyclopentanone and a 3-substituted indole can be used to prepare bicyclic indole compounds that contain highly hindered, vicinal quaternary centers. rsc.org

[3+2] Annulation Reactions

This compound serves as a valuable precursor for the generation of cyclic oxyallyl cations, which are potent intermediates in [3+2] annulation reactions. This transformation is particularly effective for the dearomative cycloaddition with substituted indoles, leading to the stereoselective synthesis of complex, fused indoline (B122111) structures. researchgate.netacs.org

The reaction is initiated by the formation of an oxyallyl cation from this compound. This intermediate then undergoes a cycloaddition with the indole, which acts as the two-atom (2π) component. The process is considered a formal cycloaddition as it often proceeds through a stepwise pathway involving a zwitterionic intermediate, rather than a concerted mechanism which is typically forbidden under thermal conditions for this type of cycloaddition. organic-chemistry.org

A key application of this methodology is the dearomative annulation reaction between 3-substituted indoles and the oxyallyl cation generated from a brominated cyclopentanone. acs.org This reaction provides access to highly functionalized cyclopenta-fused indoline compounds, which are core structures in many natural products. acs.org The presence and position of the bromine atom on the cyclopentanone ring can control the regioselectivity of the annulation, allowing for the synthesis of different regioisomeric products. acs.org

Reaction Mechanism: The generally accepted mechanism involves the following steps:

Generation of the Oxyallyl Cation: In the presence of a base or a Lewis acid, this compound eliminates the bromide ion to form a cyclopentenyl oxyallyl cation.

Nucleophilic Attack: The electron-rich indole attacks the electrophilic oxyallyl cation. This initial bond formation typically occurs at the C3 position of the indole.

Ring Closure: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered ring, yielding the final tricyclic indoline product. researchgate.net

This methodology has been utilized to synthesize the core structures of several alkaloids, demonstrating its utility in complex molecule synthesis. acs.org

Table 1: [3+2] Annulation of Bromocyclopentanone with Substituted Indoles This table is representative of the types of transformations discussed in the literature. Specific yields and conditions may vary based on the exact substrates and reagents used.

| Reactant 1 (Diene) | Reactant 2 (Oxyallyl Precursor) | Catalyst/Base | Product |

| 3-Substituted Indole | This compound Derivative | Sodium Carbonate | Cyclopenta-fused Indoline |

[4+2] Cycloaddition Reactions (Diels-Alder)

While this compound itself is not a typical dienophile for Diels-Alder reactions, it serves as a readily available precursor for 2-cyclopentenone, a competent dienophile. The transformation from the saturated bromoketone to the α,β-unsaturated ketone is a crucial step that enables its participation in [4+2] cycloadditions.

Generation of the Dienophile: The synthesis of 2-cyclopentenone from this compound is typically achieved through a dehydrobromination reaction. This elimination of hydrogen bromide is usually promoted by a non-nucleophilic base, such as triethylamine (B128534) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to form the carbon-carbon double bond conjugated to the carbonyl group.

Diels-Alder Reaction of 2-Cyclopentenone: Once formed, 2-cyclopentenone can react with a variety of conjugated dienes in a [4+2] cycloaddition to form bicyclic adducts. The reactivity of cyclopentenone as a dienophile is moderate compared to more activated systems like maleic anhydride, and reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently. nih.gov Lewis acids, such as BF₃ or MeAlCl₂, can coordinate to the carbonyl oxygen, increasing the electrophilicity of the double bond and accelerating the rate of cycloaddition. acs.orgnih.gov

The reaction of 2-cyclopentenone with a diene like cyclopentadiene (B3395910) results in the formation of a new six-membered ring, yielding a tricyclic ketone. These reactions generally proceed with high endo stereoselectivity under thermal conditions. acs.orgcomporgchem.com

Reaction Example: 2-Cyclopentenone and Danishefsky's Diene A well-studied example is the Lewis acid-catalyzed Diels-Alder reaction between 2-cyclopentenone and the electron-rich trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, commonly known as Danishefsky's diene. This reaction leads to the formation of tetrahydro-1H-indene-1,5(7aH)-diones, which are versatile intermediates in organic synthesis. researchgate.net

Table 2: Representative [4+2] Cycloaddition Involving a this compound Derivative This table outlines the two-step process: formation of the dienophile followed by the Diels-Alder reaction. Conditions and yields are illustrative.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Dehydrobromination | This compound | Base (e.g., Triethylamine) | 2-Cyclopentenone |

| 2. Diels-Alder | 2-Cyclopentenone + Diene (e.g., Cyclopentadiene) | Heat or Lewis Acid (e.g., MeAlCl₂) | Bicyclic Adduct |

Stereochemical Aspects and Conformational Analysis of 3 Bromocyclopentanone

Conformational Isomerism and Dynamics

The cyclopentanone (B42830) ring is flexible and undergoes rapid interconversion between various envelope and twist (or half-chair) conformations. For a substituted cyclopentanone like 3-bromocyclopentanone, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position, leading to two primary conformations in equilibrium.

In the context of substituted cyclopentanones, the positions of substituents are described as pseudo-equatorial and pseudo-axial. In the pseudo-equatorial conformation, the bromine atom is located further from the mean plane of the ring, which is generally the more stable position for bulky substituents due to reduced steric interactions. Conversely, in the pseudo-axial conformation, the bromine atom is positioned more perpendicularly to the mean plane of the ring.

While direct conformational analysis of this compound is not extensively documented, studies on the closely related 2-halocyclopentanones provide valuable insights. For 2-bromocyclopentanone (B1279250), a conformational equilibrium exists between the pseudo-equatorial (Ψ-e) and pseudo-axial (Ψ-a) conformers. Theoretical calculations at the B3LYP level of theory for 2-bromocyclopentanone show an energy difference (E(Ψ-e) - E(Ψ-a)) of 0.85 kcal/mol in the isolated molecule, favoring the pseudo-equatorial conformation. nih.gov This preference is attributed to a combination of steric and electronic factors. A similar trend would be expected for this compound, where the pseudo-equatorial conformation would likely be favored to minimize steric strain.

The conformational equilibrium of substituted cyclopentanones can be significantly influenced by the solvent polarity. For 2-halocyclopentanones, it has been observed that the energy difference between the pseudo-equatorial and pseudo-axial conformers decreases in more polar solvents like acetonitrile (B52724) compared to nonpolar solvents like carbon tetrachloride. nih.gov This is because the more polar conformer (often the one with the halogen in the pseudo-axial position) is stabilized to a greater extent by the polar solvent.

Substituents on the cyclopentanone ring can also impact the conformational equilibrium. The size and electronic nature of the substituent play a crucial role in determining the preferred conformation. For instance, bulkier substituents will have a stronger preference for the less sterically hindered pseudo-equatorial position.

Chiral Purity and Enantiomeric Excess in Synthesis and Reactions

This compound possesses a stereocenter at the C3 position, and therefore, it can exist as a pair of enantiomers. The control of stereochemistry in the synthesis and reactions of this compound is a significant aspect of its chemistry, particularly in the context of asymmetric synthesis.

The enantioselective synthesis of chiral cyclopentanones is a well-established field, and various strategies can be employed to control the enantiomeric excess (ee) of this compound. These strategies often involve the use of chiral catalysts or auxiliaries.

One common approach is the use of chiral organocatalysts, such as proline and its derivatives, to catalyze asymmetric reactions that form the cyclopentanone ring or introduce the bromine atom enantioselectively. For example, asymmetric Michael additions to α,β-unsaturated precursors followed by cyclization are powerful methods for constructing chiral cyclopentanones.

Another strategy involves the use of chiral metal complexes as catalysts. Transition metal catalysts, particularly those of palladium, rhodium, and copper, with chiral ligands have been successfully used in a variety of asymmetric transformations to produce enantiomerically enriched cyclic ketones.

Below is a table summarizing general strategies for enantiocontrol in the synthesis of chiral cyclopentanones, which are applicable to this compound.

| Strategy | Catalyst/Reagent Type | Example Reaction Type | Expected Outcome |

| Organocatalysis | Chiral amines (e.g., proline derivatives) | Asymmetric Michael addition/cyclization | High enantiomeric excess of the desired cyclopentanone enantiomer. |

| Transition Metal Catalysis | Chiral phosphine (B1218219) ligands with Pd, Rh, or Cu | Asymmetric conjugate addition of a bromide source | Enantioselective formation of the C-Br bond. |

| Chiral Auxiliary | Covalently attached chiral molecule | Diastereoselective bromination followed by removal of the auxiliary | Separation of diastereomers to yield an enantiomerically pure product. |

In reactions involving the formation of a second stereocenter, the existing stereocenter in this compound can direct the stereochemical outcome, leading to diastereoselectivity. For example, the nucleophilic addition to the carbonyl group of a chiral this compound can proceed with facial selectivity, leading to the preferential formation of one diastereomer of the resulting cyclopentanol.

The diastereoselectivity of such reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of chelating agents. The conformational preferences of the starting this compound play a crucial role in determining the accessibility of the two faces of the carbonyl group to the incoming nucleophile.

For instance, in the palladium-catalyzed formal [3+2]-cycloaddition between vinyl cyclopropanes and prochiral Michael acceptors, high levels of diastereoselectivity have been achieved in the synthesis of substituted cyclopentanes. nih.gov Although not specific to this compound, these principles of stereocontrol are broadly applicable.

Spectroscopic Techniques for Stereochemical Elucidation

Various spectroscopic techniques are instrumental in determining the stereochemistry and conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of organic molecules. For this compound, the chemical shifts and coupling constants of the protons on the cyclopentanone ring can provide information about their relative stereochemistry and the conformation of the ring. The coupling constants between vicinal protons, in particular, are dependent on the dihedral angle between them, which can be related to the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the bromine atom.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | CH-Br | 4.0 - 4.5 |

| ¹H | CH₂ adjacent to C=O | 2.2 - 2.6 |

| ¹H | Other CH₂ | 1.8 - 2.2 |

| ¹³C | C=O | 205 - 220 |

| ¹³C | CH-Br | 45 - 55 |

| ¹³C | CH₂ adjacent to C=O | 35 - 45 |

| ¹³C | Other CH₂ | 20 - 30 |

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The carbonyl (C=O) stretching frequency in the IR spectrum of cyclopentanones is sensitive to the ring strain and the presence of substituents. For cyclopentanone, the C=O stretch typically appears around 1745-1750 cm⁻¹. The presence of the bromine atom at the 3-position is expected to have a minor electronic effect on the carbonyl stretching frequency. Conformational isomers may exhibit slightly different C=O stretching frequencies, and the study of these frequencies in different solvents can provide insights into the conformational equilibrium. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. The VCD spectrum of an enantiomerically pure sample of this compound would be a mirror image of the spectrum of its enantiomer, providing an unambiguous assignment of the absolute stereochemistry. mdpi.combruker.comnih.gov

Advanced NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of molecules in solution. For this compound, advanced NMR techniques would be instrumental in characterizing the conformational equilibrium of the cyclopentanone ring. While specific experimental data for this compound is not extensively reported in publicly available literature, the analysis would be analogous to that of similar 2-halocyclopentanones. The cyclopentanone ring typically adopts two main non-planar conformations: the envelope (C symmetry) and the twist (C symmetry).

The conformational equilibrium of this compound is expected to be dominated by two primary envelope conformations where the bromine atom can occupy either a pseudo-axial or a pseudo-equatorial position. The relative populations of these conformers can be determined by analyzing the coupling constants between protons, particularly the vicinal coupling constants (J), which are dependent on the dihedral angle between the coupled protons as described by the Karplus equation.

In a hypothetical advanced NMR study, techniques such as 2D NMR (COSY, HSQC, HMBC) would be used to assign all proton and carbon signals unambiguously. The key to the conformational analysis would be the measurement of the J coupling constants for the proton at C3 and the adjacent protons at C2 and C4.

Table 1: Hypothetical H NMR Data for Conformational Analysis of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H3 | ~4.5 | ddt | J = 8.0, J = 4.0, J = 8.0, J = 4.0 |

| H2a, H4a | ~2.5 | m | - |

| H2e, H4e | ~2.2 | m | - |

| H5a | ~2.4 | m | - |

| H5e | ~2.1 | m | - |

Note: This table presents hypothetical data based on typical values for similar compounds and is intended for illustrative purposes.

From such data, a larger coupling constant would suggest a pseudo-axial orientation of the coupled proton relative to H3, while a smaller coupling constant would indicate a pseudo-equatorial orientation. By analyzing the population-averaged coupling constants, the equilibrium constant and the free energy difference between the pseudo-axial and pseudo-equatorial conformers of this compound could be determined.

Vibrational Spectroscopy Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the conformational isomers of a molecule. Different conformers will have distinct vibrational modes, and the analysis of the vibrational spectrum can reveal the presence of multiple conformations in equilibrium.

For this compound, the most informative vibrational modes would be the C=O stretching frequency and the C-Br stretching frequency. The position of the C=O stretching band is sensitive to the conformation of the ring and the electronic effects of the substituent. In a study of 2-halocyclopentanones, it was observed that the C=O stretching frequency differs between the pseudo-axial and pseudo-equatorial conformers. A similar trend would be expected for this compound.

The C-Br stretching frequency, typically observed in the far-infrared region, would also be expected to differ for the two conformers. The pseudo-axial and pseudo-equatorial C-Br bonds would have different vibrational frequencies due to their different steric environments.

Table 2: Expected Vibrational Frequencies for Conformers of this compound

| Vibrational Mode | Pseudo-axial Conformer (cm) | Pseudo-equatorial Conformer (cm) |

| C=O Stretch | ~1745 | ~1750 |

| C-Br Stretch | ~650 | ~680 |

Note: This table presents expected frequency ranges based on data for analogous compounds and general spectroscopic principles.

By analyzing the temperature dependence of the intensities of the vibrational bands corresponding to each conformer, the enthalpy difference between the conformers could be calculated. This would provide complementary thermodynamic data to the insights gained from NMR spectroscopy, offering a more complete picture of the conformational landscape of this compound.

Advanced Synthetic Applications of 3 Bromocyclopentanone in Complex Molecule Construction

Utilization in Natural Product Synthesis

The cyclopentane (B165970) ring is a core structural motif present in a vast number of biologically active natural products. The functional handles present in 3-bromocyclopentanone make it a potentially valuable precursor for the total synthesis of such compounds. The ketone allows for the introduction of side chains via nucleophilic addition or enolate chemistry, while the bromine atom can be substituted or eliminated to introduce further complexity.

The structure of this compound is well-suited for both convergent and divergent synthetic approaches, which are key principles in modern organic synthesis for improving efficiency.

Convergent Synthesis: In a convergent strategy, complex fragments of a target molecule are synthesized independently and then coupled together at a late stage. This compound can be elaborated into a more complex cyclopentanoid fragment. This fragment, retaining a reactive handle from either the original ketone or bromine, can then be joined with another advanced intermediate to rapidly assemble the final molecular architecture.

Divergent Synthesis: A divergent approach involves synthesizing a common intermediate that can be transformed into a variety of different target molecules. This compound is an excellent starting point for such a strategy. The two distinct reactive sites allow for selective transformations. For example, one series of reactions could begin with nucleophilic substitution of the bromide, while another could start with a reaction at the carbonyl group. This allows for the creation of a diverse library of complex molecules from a single, readily available starting material.

| Synthetic Strategy | Description | Potential Role of this compound |

| Convergent | Independent synthesis of complex fragments followed by late-stage coupling. | Serves as the core for one of the major fragments to be coupled. |

| Divergent | A common intermediate is used to create a variety of distinct products. | The two reactive sites (ketone and bromide) can be addressed selectively to generate different molecular scaffolds. |

Application in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing fused or spirocyclic cyclopentane rings.

The generation of an oxyallyl cation from α-haloketones is a powerful method for constructing new ring systems via cycloaddition reactions. In the presence of a base or Lewis acid, 2-bromocyclopentanone (B1279250), an isomer of this compound, can form an oxyallyl cation intermediate. This intermediate can then participate in [3+2] annulation reactions. A similar principle can be applied to this compound under appropriate conditions.

For example, the reaction of bromocyclopentanone with substituted indoles can lead to the formation of cyclopentane-fused indole (B1671886) structures. researchgate.net This dearomative [3+2] annulation provides a direct route to polycyclic frameworks containing the indole nucleus. researchgate.net

Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmaceuticals. The cyclopentanone (B42830) moiety is a common component of spirocyclic systems. While direct examples starting from this compound are specific to particular reaction designs, its derivatives can be employed in multi-component reactions to build spiro[cyclopentane-indole] and other related heterocyclic structures. beilstein-journals.orgrsc.orgrsc.org

| Heterocyclic System | Synthetic Approach | Role of Bromocyclopentanone Derivative |

| Fused Systems | [3+2] Annulation Reactions | Precursor to an oxyallyl cation intermediate that undergoes cycloaddition. researchgate.net |

| Spirocyclic Systems | Multi-component Reactions | Provides the cyclopentane ring in the final spirocyclic structure. |

This compound and its derivatives can be subjected to classic rearrangement reactions to afford either smaller or larger ring systems, providing access to cyclobutane (B1203170) and cyclohexane (B81311) derivatives, respectively.

Ring-Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. In the presence of a base, such as a hydroxide (B78521) or alkoxide, an α-halo ketone rearranges to form a carboxylic acid or ester with a ring that is one carbon smaller. For an α-halocyclopentanone, this would lead to a cyclobutanecarboxylic acid derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base.

Ring-Expansion: The Tiffeneau–Demjanov rearrangement provides a reliable method for the one-carbon ring expansion of cyclic ketones. researchgate.netresearchgate.netnih.govresearchgate.netgoogle.com The process involves converting the cyclopentanone into a β-amino alcohol (cyanohydrin formation followed by reduction). Treatment of this amino alcohol with nitrous acid generates a diazonium salt, which then undergoes a rearrangement with concomitant ring expansion to yield a cyclohexanone. researchgate.netgoogle.com This methodology is a powerful tool for accessing six-membered rings from five-membered ring precursors.

| Transformation | Named Reaction | General Outcome |

| Ring Contraction | Favorskii Rearrangement | Cyclopentanone → Cyclobutanecarboxylic acid derivative |

| Ring Expansion | Tiffeneau–Demjanov Rearrangement | Cyclopentanone → Cyclohexanone |

Building Block for Functional Materials and Advanced Intermediates

Beyond its use in constructing complex final targets, this compound serves as a valuable starting material for producing other important synthetic intermediates. One of the most significant applications is its conversion to 2-cyclopenten-1-one (B42074).

Through a dehydrobromination reaction, typically effected by treatment with a base like lithium carbonate, this compound can be converted to 2-cyclopenten-1-one. google.comgoogle.com This α,β-unsaturated ketone is a highly versatile and widely used intermediate in organic synthesis, often referred to as a "workhorse" building block.

The utility of 2-cyclopenten-1-one stems from its array of reactive sites:

Michael Addition: The electron-deficient β-carbon is susceptible to conjugate addition by a wide range of nucleophiles, allowing for the introduction of complex side chains.

1,2-Addition: The carbonyl group can be attacked by nucleophiles like Grignard or organolithium reagents.

Diels-Alder Reactions: It can act as a dienophile in [4+2] cycloaddition reactions.

Enolate Chemistry: The α-protons are acidic, allowing for the formation of an enolate and subsequent alkylation or other reactions.

This broad reactivity makes 2-cyclopenten-1-one a key intermediate in the synthesis of numerous natural products, including prostaglandins (B1171923), jasmonates, and various alkaloids. Therefore, the role of this compound as a stable and accessible precursor to this advanced intermediate is a significant aspect of its synthetic utility.

Precursors to Biologically Relevant Scaffolds

This compound serves as a versatile building block in the stereocontrolled synthesis of complex molecular architectures that form the core of various biologically active compounds. Its inherent reactivity, stemming from the presence of both a ketone and a bromine atom on a five-membered ring, allows for a diverse range of chemical transformations. This strategic positioning of functional groups enables chemists to introduce stereocenters and append side chains with a high degree of control, making it a valuable precursor for creating intricate molecular scaffolds.

One of the most notable applications of this compound is in the synthesis of prostaglandins . These lipid compounds are of immense biological importance, playing crucial roles in inflammation, blood pressure regulation, and smooth muscle contraction. The cyclopentanone core of prostaglandins is readily accessible from this compound through a series of well-established synthetic transformations, including alkylation and reduction steps, to construct the characteristic side chains.

Furthermore, this compound is a key starting material in the synthesis of carbocyclic nucleoside analogs . These molecules are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the furanose sugar. This modification can confer enhanced metabolic stability and potent biological activity. For instance, this compound has been utilized in the synthesis of antiviral agents such as 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin. These compounds have demonstrated significant activity against a range of RNA and DNA viruses, highlighting the importance of the cyclopentane scaffold in designing novel antiviral therapeutics.

The table below summarizes key biologically relevant scaffolds derived from this compound.

| Scaffold Class | Specific Examples | Biological Relevance |

| Prostaglandins | Prostaglandin (B15479496) A2, Prostaglandin E2, Prostaglandin F2α | Regulation of inflammation, blood pressure, and muscle contraction. |

| Carbocyclic Nucleoside Analogs | 3-bromo-3-deazaneplanocin, 3-bromo-3-deazaaristeromycin | Antiviral activity against various RNA and DNA viruses. |

Intermediates in Pharmaceutical and Agrochemical Research

The utility of this compound extends into the realms of pharmaceutical and agrochemical research, where it functions as a critical intermediate in the synthesis of a variety of bioactive molecules. Its ability to participate in diverse reactions makes it a valuable tool for medicinal and agricultural chemists aiming to construct complex target molecules with desired biological activities.

In pharmaceutical research, the cyclopentane ring is a common motif found in numerous therapeutic agents. While direct examples of marketed drugs synthesized from this compound are not extensively documented in publicly available literature, its role as a precursor to functionalized cyclopentane derivatives suggests its potential in the early stages of drug discovery and development. The synthesis of prostaglandin analogs, as mentioned previously, is a prime example of its application in creating potent pharmaceutical compounds.

In the field of agrochemical research, this compound and its derivatives hold promise as intermediates for the synthesis of pesticides and plant growth regulators. For instance, the cyclopentanone structure is a feature in some jasmonates , a class of plant hormones that regulate plant growth and development, as well as defense mechanisms against pests and diseases. The synthesis of jasmonate analogs for agricultural applications could potentially utilize this compound as a starting material to introduce desired structural modifications for enhanced efficacy and stability.

Although specific, large-scale applications in the agrochemical industry are not widely reported, the fundamental reactivity of this compound makes it a plausible intermediate for the synthesis of novel fungicides and herbicides. The ability to introduce various substituents onto the cyclopentane ring allows for the exploration of a wide chemical space in the search for new and effective crop protection agents.

The following table outlines the potential applications of this compound as an intermediate in these research areas.

| Research Area | Potential Application | Rationale |

| Pharmaceutical | Synthesis of novel drug candidates | Precursor to functionalized cyclopentane rings, a common motif in bioactive molecules. |

| Agrochemical | Synthesis of jasmonate analogs | Key structural component for creating plant growth regulators. |

| Agrochemical | Development of new pesticides | Versatile starting material for the synthesis of novel fungicides and herbicides. |

Theoretical and Computational Investigations of 3 Bromocyclopentanone

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical studies are instrumental in mapping the potential energy surfaces of reactions involving 3-bromocyclopentanone, thereby predicting the most likely reaction pathways and stereochemical outcomes.

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of organic reactions. For α-haloketones like this compound, DFT calculations can elucidate the energetics of various reaction pathways, such as nucleophilic substitution. up.ac.za Computational modeling of reactions between α-haloketones and various nucleophiles has been a subject of study to understand these transformations. up.ac.za

In the context of this compound, DFT calculations would typically be employed to model the reaction coordinates for processes such as substitution or elimination. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. For instance, in a nucleophilic substitution reaction, DFT can help determine whether the reaction is likely to proceed via an S(_N)2 mechanism, characterized by a single transition state, or a stepwise S(_N)1 pathway involving a carbocation intermediate. The choice of functional, such as B3LYP, and basis set is crucial for obtaining accurate results that align with experimental observations. up.ac.za

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Pre-reaction Complex | -2.5 |

| Transition State (S(_N)2) | +15.8 |

| Post-reaction Complex | -22.1 |

| Products (3-Nucleophile-cyclopentanone + Br⁻) | -20.0 |

Note: This table is illustrative and based on typical values for S(_N)2 reactions of α-haloketones.

Computational modeling is particularly valuable for predicting and explaining the stereoselectivity of reactions involving chiral centers or prochiral atoms. Although this compound itself is achiral, its reactions can generate stereocenters. For example, the reduction of the carbonyl group or nucleophilic attack at the carbonyl carbon can lead to the formation of stereoisomeric products.

Computational models can be used to investigate the facial selectivity of such reactions. By calculating the transition state energies for the attack of a reagent from either the re or si face of the carbonyl group, the preferred stereochemical outcome can be predicted. These models can account for the steric hindrance and electronic effects imposed by the bromine atom and the cyclopentane (B165970) ring conformation, providing a rationale for the observed stereoselectivity.

Electronic Structure Analysis and Bonding Characteristics

Analysis of the electronic structure of this compound reveals how the interplay of its functional groups governs its properties and reactivity.

Molecular Orbital (MO) theory describes the distribution of electrons in a molecule in terms of orbitals that extend over the entire molecule. libretexts.org For this compound, an MO analysis can provide insights into its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO indicates its susceptibility to electrophilic attack.

In this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs of the carbonyl group and potentially the bromine atom. The LUMO, on the other hand, is likely to be a π* orbital associated with the C=O bond, with a significant coefficient on the carbonyl carbon, making it the primary site for nucleophilic attack. The presence of the bromine atom will also influence the energy and distribution of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for Cyclopentanone (B42830) and this compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclopentanone | -6.5 | +2.1 | 8.6 |

| This compound | -6.8 | +1.8 | 8.6 |

Note: These values are hypothetical and serve to illustrate the expected trends upon bromination.

The bromine atom at the 3-position exerts both inductive and steric effects that modulate the properties of the cyclopentanone ring.

Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bonds (a -I effect). This electron withdrawal makes the adjacent carbon atoms more electrophilic. The inductive effect of the bromine atom can influence the acidity of the α-protons and the reactivity of the carbonyl group.

Steric Effect: The size of the bromine atom also plays a role in the molecule's conformation and reactivity. It can sterically hinder the approach of reagents to one face of the molecule, influencing the stereochemical outcome of reactions. The conformational preference of the cyclopentane ring (envelope or twist conformation) will also be influenced by the steric bulk of the bromine substituent.

Simulation and Prediction of Spectroscopic Properties

Computational chemistry allows for the simulation of various spectroscopic techniques, providing a powerful tool for structure elucidation and the interpretation of experimental data.

Theoretical calculations, particularly DFT, can be used to predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound.

IR Spectrum Simulation: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net This can aid in the assignment of experimental IR bands. For this compound, the most prominent peak would be the C=O stretch. The position of this peak can be influenced by the inductive effect of the bromine atom. Ring strain in the five-membered ring also affects the carbonyl stretching frequency. pg.edu.pl

NMR Spectrum Simulation: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.org This is achieved by calculating the magnetic shielding tensors of the nuclei in the molecule. These predicted spectra can be invaluable for assigning peaks in experimentally obtained spectra, especially for complex molecules. The electronegativity of the bromine atom is expected to deshield the adjacent protons and carbons, leading to a downfield shift in their NMR signals.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H3 (CHBr) | 4.2 - 4.5 |

| H2, H4 (CH₂) | 2.2 - 2.8 |

| H5 (CH₂) | 2.0 - 2.4 |

Note: These are estimated chemical shift ranges based on typical values for similar structures.

Computational NMR and IR Studies

Computational methods are invaluable for interpreting and predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound and related compounds have been a subject of scientific inquiry.

Detailed computational studies on the conformational isomerism of the closely related 2-halocyclopentanones, including 2-bromocyclopentanone (B1279250), have been conducted using DFT at the B3LYP level of theory. nih.govresearchgate.net These studies determine the relative energies of different conformations, such as the pseudo-equatorial and pseudo-axial forms, and how these are influenced by the solvent. nih.govresearchgate.net For 2-bromocyclopentanone, the energy difference between the pseudo-equatorial and pseudo-axial conformers in the isolated molecule was calculated to be 0.85 kcal/mol. nih.gov This energy difference is observed to decrease in solvents like carbon tetrachloride and acetonitrile (B52724). nih.gov

Such computational analyses are also used to predict vibrational frequencies in IR spectroscopy. The calculated frequencies can be compared with experimental data to assign specific vibrational modes to the observed absorption bands. For instance, the carbonyl (C=O) stretching frequency is a key diagnostic peak in the IR spectrum of ketones and its position can be influenced by the presence of the bromine atom and the molecule's conformation.

Table 1: Illustrative Computational Data for Halogenated Cyclopentanones (Based on 2-Bromocyclopentanone Studies)

| Parameter | Computational Method | Calculated Value (for 2-bromocyclopentanone) | Significance |

| Conformational Energy Difference (Pseudo-equatorial vs. Pseudo-axial) | DFT (B3LYP) | 0.85 kcal/mol | Predicts the most stable conformation of the molecule. nih.gov |

| Carbonyl Stretch Frequency (νC=O) | DFT | Varies with conformation and solvent | Helps in the assignment of experimental IR spectra. nih.govresearchgate.net |

| 1H NMR Coupling Constants (3JHH) | DFT | Dependent on dihedral angles | Provides insights into the three-dimensional structure of the molecule in solution. nih.govresearchgate.net |

Predicting Reactivity Trends based on Electronic Descriptors

The reactivity of this compound is intrinsically linked to its electronic structure. Computational chemistry allows for the calculation of various electronic descriptors that can predict reactivity trends. These descriptors are derived from the molecular orbitals and the electron density distribution.

A key factor governing the reactivity of haloketones is the inductive effect of the carbonyl group. nih.gov This electron-withdrawing group enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the carbon atom attached to the halogen. nih.gov In the case of this compound, a β-haloketone, the carbonyl group's influence is transmitted through the carbon framework, making the C3 carbon, which is bonded to the bromine atom, an electrophilic center. This electrophilicity makes it susceptible to nucleophilic attack.

Computational methods can quantify this effect by calculating parameters such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and the electrostatic potential map.

Mulliken Atomic Charges: These calculations would likely show a significant positive partial charge on the C3 carbon, confirming its electrophilic nature.

Frontier Molecular Orbitals: The Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the electrophilic sites of a molecule. For this compound, the LUMO is expected to have a significant contribution from the σ* orbital of the C-Br bond, indicating that this is a likely site for nucleophilic attack. The energy of the LUMO can be correlated with the molecule's ability to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. A region of positive potential (often colored blue) would be expected around the C3 carbon, highlighting it as a site for nucleophilic attack.

While specific studies detailing the electronic descriptors for this compound are scarce, the principles derived from studies on other haloketones and related structures provide a solid framework for predicting its reactivity. mdpi.commdpi.comchemrxiv.org

Table 2: Key Electronic Descriptors and Their Role in Predicting Reactivity

| Electronic Descriptor | Definition | Predicted Trend for this compound |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. |

| Partial Charge on C3 | The calculated charge on the carbon atom bonded to bromine. | A significant positive partial charge would confirm the electrophilicity of this site. |

| Molecular Electrostatic Potential (MEP) | A visual representation of the charge distribution on the molecule's surface. | A region of positive potential is expected around the C3-Br bond, indicating a site for nucleophilic interaction. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally suggests higher reactivity. |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Approaches

The traditional synthesis of α-haloketones, including 3-bromocyclopentanone, often involves the use of elemental bromine, which is highly toxic, corrosive, and environmentally hazardous. A significant thrust in future research is the development of synthetic methodologies that are safer, more sustainable, and have a reduced environmental footprint. This involves exploring alternative brominating agents, employing greener solvents, and designing catalyst-free or more efficient catalytic systems.

A primary focus is the replacement of molecular bromine with solid, easier-to-handle, and less hazardous brominating agents. N-Bromosuccinimide (NBS) has been a common alternative, but research is expanding to other reagents. Tetrabutylammonium tribromide (TBATB) is emerging as a promising "green" brominating agent. It offers advantages in terms of safety and handling, and its application in the bromination of chalcones has been demonstrated with a simple, water-assisted, room-temperature procedure. Another sustainable approach involves the in-situ generation of the brominating species from more benign precursors. For instance, a one-pot synthesis of α-bromoketones from secondary alcohols has been developed using a combination of ammonium (B1175870) bromide (NH₄Br) and Oxone, which are inexpensive, stable, and non-toxic reagents. This method proceeds through an initial oxidation of the alcohol to the ketone, followed by oxidative bromination.

The choice of solvent is another critical aspect of green synthesis. Many conventional α-bromination reactions are performed in chlorinated hydrocarbons or polar aprotic solvents, which are often toxic and difficult to dispose of. Future research will likely focus on the use of water, ionic liquids, or solvent-free conditions. The use of water as a solvent in a biphasic system for the bromination of cyclopentanone (B42830) has been explored to improve selectivity and facilitate product separation. Microwave-assisted, solvent-free bromination protocols are also gaining traction, offering benefits such as significantly reduced reaction times and the elimination of solvent waste.

| Brominating Agent | Key Advantages of Green Alternatives | Typical Reaction Conditions | Environmental/Safety Considerations |

|---|---|---|---|

| Elemental Bromine (Br₂) | N/A (Traditional) | Often requires acidic/basic conditions, organic solvents. | Highly toxic, corrosive, volatile, generates HBr byproduct. |

| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. | Often requires a radical initiator or catalyst. | Less hazardous than Br₂, but can still be a source of bromine radicals. |

| Tetrabutylammonium Tribromide (TBATB) | Stable solid, safer handling. | Can be used under mild, water-assisted, or solvent-free conditions. | Reduced volatility and corrosivity (B1173158) compared to Br₂. |

| NH₄Br/Oxone | Inexpensive, stable, and non-toxic starting materials. | One-pot reaction from alcohols in aqueous media. | Generates sulfate (B86663) byproducts, but avoids the direct use of hazardous bromine. |

Exploration of Novel Catalytic Methods for Functionalization

While greener synthesis of this compound is a crucial goal, the subsequent functionalization of this versatile building block is another area ripe for innovation. The development of novel catalytic methods can provide more efficient, selective, and sustainable routes to a wide array of complex molecules. Research in this area is expected to focus on expanding the toolbox of catalytic transformations for α-haloketones, including cross-coupling reactions and asymmetric catalysis.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While extensively studied for aryl and vinyl halides, their application to α-haloketones like this compound is an area with significant potential for growth. Future research could explore the use of advanced palladium catalysts with tailored ligands to facilitate Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings at the C3 position of the cyclopentanone ring. Such methods would enable the direct introduction of aryl, vinyl, alkynyl, and amino groups, providing rapid access to highly functionalized cyclopentanone derivatives. The development of catalytic systems that are robust, operate under mild conditions, and are tolerant of the ketone functionality will be key. For instance, palladium-catalyzed cross-coupling of ketone homoenolates derived from cyclopropanols with aryl bromides has been achieved, suggesting that similar strategies could be adapted for this compound.

Asymmetric catalysis is another frontier with immense potential. The synthesis of chiral cyclopentanone derivatives is of great interest in medicinal chemistry and natural product synthesis. Future work could focus on the development of catalytic enantioselective reactions where this compound is a prochiral substrate. For example, organocatalytic or transition-metal-catalyzed reactions could be designed to achieve enantioselective substitution of the bromine atom or reactions at the α'-position. Multicatalytic cascade reactions, combining methodologies like secondary amine catalysis and N-heterocyclic carbene (NHC) catalysis, have been used to construct functionalized cyclopentanones with high enantioselectivity. Adapting such strategies to incorporate this compound could open doors to novel chiral scaffolds.

| Catalytic Method | Potential Transformation | Key Research Focus | Example of Related Application |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Introduction of aryl, vinyl, alkynyl, or heteroatom groups at the C3 position. | Development of ligand systems that promote efficient coupling with the α-haloketone substrate. | Suzuki and Heck reactions on unsaturated halides. |

| Asymmetric Organocatalysis | Enantioselective substitution or alkylation reactions. | Design of chiral catalysts (e.g., secondary amines, NHCs) for stereocontrolled functionalization. | Asymmetric synthesis of functionalized cyclopentanones via cascade reactions. |

| Transition-Metal Catalyzed Carbonylation | Introduction of a carbonyl group, leading to 1,3-dicarbonyl compounds. | Exploring catalysts (e.g., Pd, Co) and conditions for efficient carbon monoxide insertion. | Carbonylation of aryl halides to form esters, amides, or ketones. |

Integration with Flow Chemistry and Automated Synthesis Platforms